molecular formula C10H12N2O2 B1586990 2-Morpholinonicotinaldehyde CAS No. 465514-09-4

2-Morpholinonicotinaldehyde

Cat. No. B1586990
M. Wt: 192.21 g/mol
InChI Key: CCPVZIBHRFCNTR-UHFFFAOYSA-N
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Description

2-Morpholinonicotinaldehyde is a unique chemical compound with the empirical formula C10H12N2O2 and a molecular weight of 192.21 . It is a solid substance .


Molecular Structure Analysis

The SMILES string of 2-Morpholinonicotinaldehyde is O=Cc1cccnc1N2CCOCC2 . The InChI is 1S/C10H12N2O2/c13-8-9-2-1-3-11-10(9)12-4-6-14-7-5-12/h1-3,8H,4-7H2 .


Physical And Chemical Properties Analysis

2-Morpholinonicotinaldehyde is a solid substance . It has a density of 1.219 g/cm3 . The boiling point is 371°C at 760 mmHg , and the melting point is 54°C . The flash point is 178.2°C .

Scientific Research Applications

Synthesis and Chemistry

  • Synthesis and Chemical Properties : 2-Morpholinonicotinaldehyde is involved in the synthesis of quinoline ring systems and can be used to construct fused or binary quinoline-cored heterocyclic systems. These compounds have shown potential in synthetic applications and biological evaluations (Hamama et al., 2018).
  • Transformation of Aldehydes : It is used in the transformation of aldehydes into N-unprotected piperazines and morpholines, providing an efficient route for synthesizing these valuable structural motifs in biologically active compounds (Luescher et al., 2014).

Biological and Medicinal Research

  • Gene Expression Studies : 2-Morpholinonicotinaldehyde derivatives are used in manipulating gene expression in model organisms like zebrafish. Caged circular morpholino oligomers derived from this compound have been utilized to study gene functions and networks (Wang et al., 2012).
  • Antisense Oligonucleotides : Morpholino oligomers, which can be derived from 2-Morpholinonicotinaldehyde, have been used extensively as antisense oligonucleotides to inhibit gene function in various model organisms, offering insights into gene function and development (Heasman, 2002).

Synthetic Applications

  • Synthesis of Allenes : It is involved in the one-pot synthesis of 1,3-disubstituted allenes, indicating its role in complex organic synthesis processes (Kuang & Ma, 2010).
  • Catalysis in Organic Synthesis : 2-Morpholinonicotinaldehyde derivatives act as catalysts in organic synthesis reactions, like Knoevenagel condensation, illustrating its utility in synthetic chemistry (Xu et al., 2017).

Drug Development and Pharmacology

  • Role in Medicinal Chemistry : Morpholine derivatives play a significant role in medicinal chemistry due to their wide range of biological activities and desirable pharmacokinetic properties. They are integral components of enzyme inhibitors and receptor affinity molecules (Kourounakis et al., 2020).

Safety And Hazards

2-Morpholinonicotinaldehyde is classified as Acute Tox. 4 Oral according to the GHS07 classification . The hazard statements include H302 - Harmful if swallowed, H315 - Causes skin irritation, H319 - Causes serious eye irritation, and H335 - May cause respiratory irritation .

properties

IUPAC Name

2-morpholin-4-ylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-8-9-2-1-3-11-10(9)12-4-6-14-7-5-12/h1-3,8H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPVZIBHRFCNTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380193
Record name 2-Morpholinonicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Morpholinonicotinaldehyde

CAS RN

465514-09-4
Record name 2-Morpholinonicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Suman, TR Murthy, K Rajkumar, D Srikanth… - European Journal of …, 2015 - Elsevier
… The solid was recrystallized (EtOAc/hexane) gave 5-methyl-2-morpholinonicotinaldehyde 18a as yellow color solid. Similarly 18b–f was prepared from corresponding substituted 2-…
Number of citations: 42 www.sciencedirect.com
T Senthamarai, VG Chandrashekhar, N Rockstroh… - Chem, 2022 - cell.com
Functionalized (hetero)aromatic compounds are indispensable chemicals widely used in basic and applied sciences. Among these, especially aromatic aldehydes, ketones, carboxylic …
Number of citations: 26 www.cell.com

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